molecular formula C14H10ClFO3 B6406805 2-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid CAS No. 1261892-89-0

2-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6406805
CAS No.: 1261892-89-0
M. Wt: 280.68 g/mol
InChI Key: XXJKBRYHQZQPGU-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a fluorine atom on the benzoic acid moiety

Properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-6-8(15)2-4-11(13)10-5-3-9(16)7-12(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJKBRYHQZQPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691073
Record name 4'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-89-0
Record name 4'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxyphenylboronic acid with 5-fluorobenzoic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, methoxy, and fluorine groups can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methoxyphenyl)acetic acid
  • 2-(4-Chloro-2-methoxyphenyl)acetonitrile
  • 4-Chloro-2-methoxyphenylboronic acid

Uniqueness

2-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring and a fluorine atom on the benzoic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a valuable compound in various research and industrial applications.

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